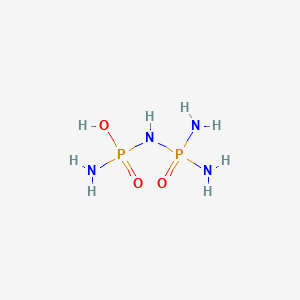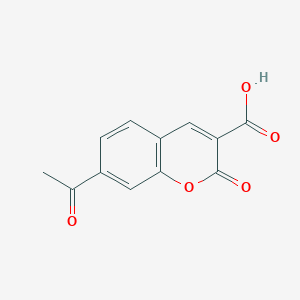
7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid: is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid typically involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and tracking biological processes. Its ability to fluoresce under specific conditions makes it valuable in cell biology and molecular biology studies .
Medicine: The compound has shown potential in medicinal chemistry as an anti-inflammatory, anticoagulant, and anticancer agent. Its derivatives are being explored for their therapeutic properties and potential use in drug development .
Industry: In the industrial sector, the compound is used in the production of dyes, perfumes, and optical brighteners. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an anti-inflammatory agent, it may inhibit the activity of enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators. As an anticoagulant, it may interfere with the coagulation cascade, preventing blood clot formation .
Vergleich Mit ähnlichen Verbindungen
Coumarin: A parent compound with a similar benzopyrone structure, widely used in perfumes and as a precursor for anticoagulants like warfarin.
4-Hydroxycoumarin: A derivative used as an anticoagulant in medications like warfarin.
7-Hydroxycoumarin: Known for its fluorescent properties and used in biochemical assays.
Uniqueness: 7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid stands out due to its acetyl and carboxylic acid functional groups, which confer unique reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
183736-77-8 |
|---|---|
Molekularformel |
C12H8O5 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
7-acetyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C12H8O5/c1-6(13)7-2-3-8-4-9(11(14)15)12(16)17-10(8)5-7/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
MCAUYVWXGSMQSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
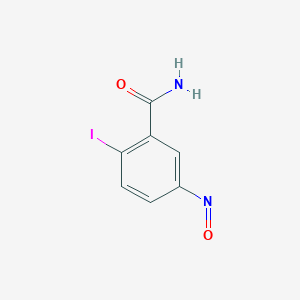
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
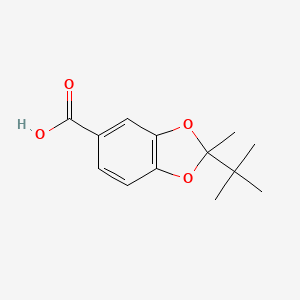
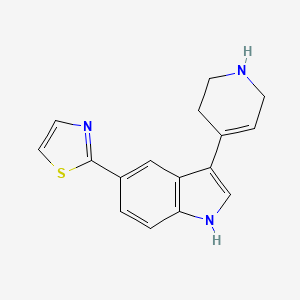

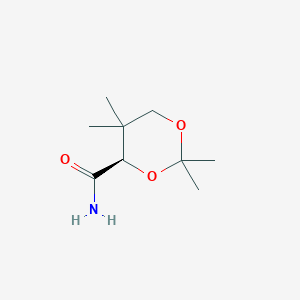
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
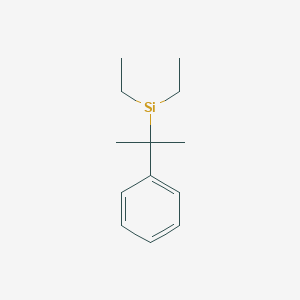
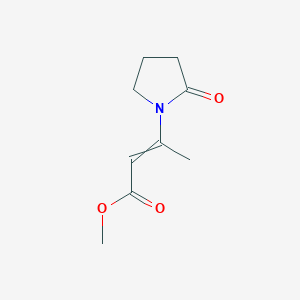
![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
